CYP3A4 Time-Dependent Inhibition Comparison
1-Benzyl-5,6-difluorobenzimidazole exhibits significantly more potent time-dependent inhibition (TDI) of recombinant human CYP3A4 compared to a closely related benzimidazole analog, CHEMBL2386849 (BDBM50257058). The target compound demonstrates an IC50 of 90 nM, while the comparator exhibits an IC50 of 4,300 nM under comparable assay conditions [1][2].
Comparator: IC50 4,300 nM (~48-fold difference)
| Evidence Dimension | Time-dependent inhibition of CYP3A4 |
|---|---|
| Target Compound Data | IC50 = 90 nM |
| Comparator Or Baseline | CHEMBL2386849 (BDBM50257058), a related benzimidazole analog; IC50 = 4,300 nM |
| Quantified Difference | Approximately 48-fold more potent |
| Conditions | Recombinant human CYP3A4, midazolam substrate, 30-minute preincubation with NADPH generating system [1][2] |
Why This Matters
This substantial difference in CYP3A4 TDI potency is critical for drug discovery programs where minimizing drug-drug interaction (DDI) risk is paramount; selecting the comparator over the target compound could lead to a >40-fold underestimation of CYP3A4 inhibition liability.
- [1] BindingDB. (n.d.). BDBM50584760 (CHEMBL2068968). Time dependent inhibition of recombinant human CYP3A4. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50584760 View Source
- [2] BindingDB. (n.d.). BDBM50257058 (CHEMBL2386849). Inhibition of CYP3A4 in human liver microsomes. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50257058 View Source
